1-(1,3,4-Tiadiazol-2-IL)piperazina

Descripción general

Descripción

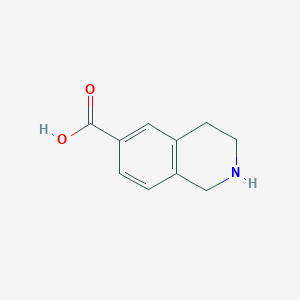

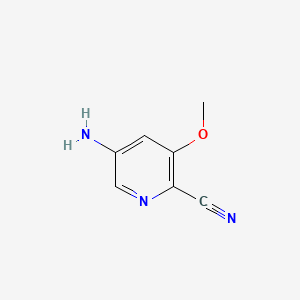

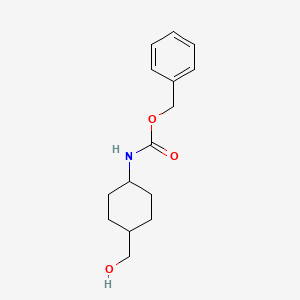

1-(1,3,4-Thiadiazol-2-YL)piperazine is a useful research compound. Its molecular formula is C6H10N4S and its molecular weight is 170.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(1,3,4-Thiadiazol-2-YL)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3,4-Thiadiazol-2-YL)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Este compuesto se ha utilizado en la síntesis de nuevas estructuras con posibles propiedades antibacterianas. La investigación indica que los derivados del 1,3,4-tiadiazol han mostrado eficacia contra diversas cepas bacterianas .

Propiedades Antioxidantes

Los estudios han sintetizado nuevas clases de N-sustituidos-2-amino-1,3,4-tiadiazoles, que incluyen el compuesto en cuestión, demostrando notables actividades antioxidantes .

Evaluación Antitumoral

El compuesto se ha evaluado por sus efectos citotóxicos en diferentes líneas celulares cancerosas, incluidas las células de leucemia y carcinoma cervical, mostrando prometedoras propiedades antitumorales .

Síntesis Química

Sirve como precursor en las síntesis químicas, contribuyendo al desarrollo de nuevos agentes farmacéuticos y productos químicos de investigación .

Actividad Antimicrobiana

La síntesis que involucra este compuesto ha llevado a la creación de sustancias con actividad antimicrobiana, expandiendo su uso potencial en la lucha contra infecciones .

Síntesis de Derivados

El compuesto se utiliza como material de partida para sintetizar diversos derivados con potencial como agentes antimicrobianos, mostrando su versatilidad en el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

The primary target of 1-(1,3,4-Thiadiazol-2-YL)piperazine is the bacterial enzyme enoyl acyl carrier protein reductase (ENR) . This enzyme plays a vital role in fatty acid biosynthesis and is conserved across many bacterial species .

Mode of Action

1-(1,3,4-Thiadiazol-2-YL)piperazine interacts with its target, ENR, by binding to the active site of the enzyme . The binding modes with the active site of ENR from E. coli showed very good scores, ranging from -6.1090 to -9.6184 kcal/mol . This interaction results in the inhibition of the enzyme, disrupting the fatty acid biosynthesis pathway in bacteria .

Biochemical Pathways

The compound affects the fatty acid biosynthesis pathway, specifically the elongation cycle . ENR is utilized in the last step of this cycle, which involves the reduction of enoyl-acyl carrier proteins to the fully saturated acyl-acyl carrier protein species . By inhibiting ENR, 1-(1,3,4-Thiadiazol-2-YL)piperazine disrupts this process, leading to downstream effects on bacterial growth and survival .

Result of Action

The antimicrobial results indicated that the tested compounds showed significant antibacterial activity against gram-negative strains, especially E. coli, relative to gram-positive bacteria . This suggests that the molecular and cellular effects of the compound’s action result in effective antibacterial activity.

Análisis Bioquímico

Biochemical Properties

1-(1,3,4-Thiadiazol-2-YL)piperazine plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit enoyl-acyl carrier protein reductase, an enzyme involved in fatty acid biosynthesis . This inhibition disrupts the fatty acid synthesis pathway, leading to potential antimicrobial effects. Additionally, 1-(1,3,4-Thiadiazol-2-YL)piperazine interacts with glutaminase, an enzyme involved in glutamine metabolism, thereby affecting cellular energy production and biosynthesis .

Cellular Effects

The effects of 1-(1,3,4-Thiadiazol-2-YL)piperazine on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the JAK/STAT3 signaling pathway, which is crucial for cell proliferation and survival . Furthermore, 1-(1,3,4-Thiadiazol-2-YL)piperazine affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These changes can lead to altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 1-(1,3,4-Thiadiazol-2-YL)piperazine exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For instance, its interaction with enoyl-acyl carrier protein reductase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, 1-(1,3,4-Thiadiazol-2-YL)piperazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation or repression of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(1,3,4-Thiadiazol-2-YL)piperazine in laboratory settings have been studied extensively. This compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1-(1,3,4-Thiadiazol-2-YL)piperazine can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

In animal models, the effects of 1-(1,3,4-Thiadiazol-2-YL)piperazine vary with different dosages. Low to moderate doses have been found to exert beneficial effects, such as antimicrobial activity and modulation of metabolic pathways . High doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

1-(1,3,4-Thiadiazol-2-YL)piperazine is involved in several metabolic pathways. It interacts with enzymes such as enoyl-acyl carrier protein reductase and glutaminase, influencing fatty acid and glutamine metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, 1-(1,3,4-Thiadiazol-2-YL)piperazine can modulate the activity of other metabolic enzymes, further impacting cellular metabolic processes .

Transport and Distribution

The transport and distribution of 1-(1,3,4-Thiadiazol-2-YL)piperazine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components . These properties determine the localization and accumulation of 1-(1,3,4-Thiadiazol-2-YL)piperazine, affecting its biological activity.

Subcellular Localization

1-(1,3,4-Thiadiazol-2-YL)piperazine exhibits distinct subcellular localization patterns. It can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through the presence of targeting signals or post-translational modifications . This subcellular localization can influence the compound’s activity and function, as it interacts with specific biomolecules within these compartments . For example, mitochondrial localization of 1-(1,3,4-Thiadiazol-2-YL)piperazine can affect mitochondrial function and energy production .

Propiedades

IUPAC Name |

2-piperazin-1-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-10(4-2-7-1)6-9-8-5-11-6/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAQTZHPPPUQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603925 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72396-58-8 | |

| Record name | 1-(1,3,4-Thiadiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)

![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)